

An In-depth Technical Guide to the ADC Linker: Mal-PEG4-VCP-NB

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the antibody-drug conjugate (ADC) linker, **Mal-PEG4-VCP-NB**. It details its chemical structure, mechanism of action, and relevant experimental protocols for its application in the development of targeted cancer therapeutics.

Core Structure and Chemical Properties

Mal-PEG4-VCP-NB is a key bifunctional linker used in the synthesis of ADCs. It is comprised of several distinct functional moieties, each contributing to the overall efficacy and stability of the final conjugate. The designation "NB" in the commonly used name is a misnomer in some contexts, with the terminal group being a p-nitrophenyl (PNP) carbonate, which is a reactive leaving group for drug attachment. The correct nomenclature for this structure is often Mal-PEG4-Val-Cit-PAB-PNP.

The core components of the linker are:

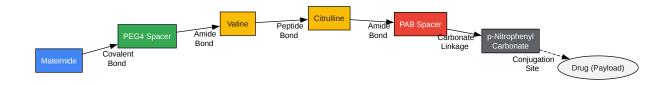
- Maleimide (Mal): A thiol-reactive group that enables the covalent conjugation of the linker to cysteine residues on a monoclonal antibody (mAb). This reaction proceeds via a Michael addition.
- Polyethylene Glycol (PEG4): A hydrophilic spacer consisting of four ethylene glycol units.
 The PEG spacer enhances the solubility and stability of the ADC in aqueous environments, improves its pharmacokinetic profile, and reduces aggregation.[1][2][3]



- Valine-Citrulline (Val-Cit): A dipeptide motif that is specifically designed to be cleaved by the lysosomal protease, Cathepsin B.[2][3][4] This enzyme is often upregulated in the tumor microenvironment, providing a mechanism for targeted drug release.[4]
- p-Aminobenzyl Alcohol (PAB): A self-immolative spacer that, following the enzymatic cleavage of the Val-Cit linker, spontaneously releases the conjugated drug payload in its active form.[3]
- p-Nitrophenyl (PNP) Carbonate: An activated carbonate that serves as a good leaving group,
 facilitating the efficient conjugation of a hydroxyl-containing cytotoxic drug to the linker.

Chemical Structure Diagram

The chemical structure of Mal-PEG4-VCP-NB (Mal-PEG4-Val-Cit-PAB-PNP) is depicted below.



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Caption: Molecular components of the Mal-PEG4-VCP-NB linker.

Quantitative Data

The following table summarizes the key quantitative properties of **Mal-PEG4-VCP-NB** and related linkers.



Property	Value	Source
CAS Number	1345681-54-0	[5]
Molecular Formula	C40H53N7O15	[2][6]
Molecular Weight	871.89 g/mol	[2][7]
Purity	>96%	[6]
Solubility	DMSO, DMF	[2]
Storage Conditions	-20°C, protect from light	[2][7]

Mechanism of Action in Antibody-Drug Conjugates

The functionality of **Mal-PEG4-VCP-NB** as an ADC linker is predicated on a multi-step process that ensures the targeted delivery and controlled release of a cytotoxic payload.

- Conjugation: The maleimide group of the linker reacts with a free thiol group on a cysteine
 residue of a monoclonal antibody, forming a stable thioether bond. The p-nitrophenyl
 carbonate end of the linker is reacted with a hydroxyl group on the cytotoxic drug, forming a
 carbonate ester linkage.
- Circulation and Targeting: The resulting ADC circulates in the bloodstream, with the
 hydrophilic PEG4 spacer enhancing its stability and solubility. The antibody component of the
 ADC specifically binds to a target antigen that is overexpressed on the surface of cancer
 cells.
- Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically via endocytosis, and trafficked to the lysosome.
- Enzymatic Cleavage: Within the lysosome, the high concentration of Cathepsin B leads to the specific cleavage of the Val-Cit dipeptide linker.
- Self-Immolation and Drug Release: The cleavage of the Val-Cit linker triggers the spontaneous 1,6-elimination of the p-aminobenzyl (PAB) spacer, which in turn releases the cytotoxic drug in its active form inside the cancer cell.



 Induction of Cell Death: The released cytotoxic drug can then exert its cell-killing effects, for example, by inhibiting tubulin polymerization or damaging DNA, leading to apoptosis of the cancer cell.

Signaling Pathway of Drug Release

The following diagram illustrates the intracellular pathway leading to the release of the cytotoxic payload.



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Caption: Intracellular drug release pathway for a Val-Cit linker-based ADC.

Experimental Protocols

The following provides a generalized experimental protocol for the conjugation of **Mal-PEG4-VCP-NB** to a monoclonal antibody and a cytotoxic drug. Specific conditions may need to be optimized for individual antibodies and drugs.

Materials

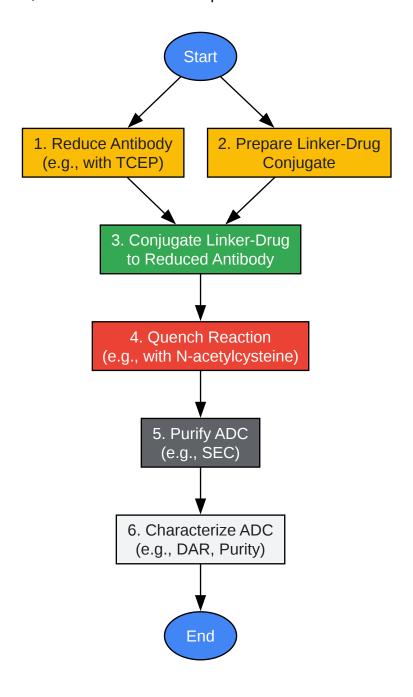
- Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
- Mal-PEG4-VCP-NB linker
- Cytotoxic drug with a hydroxyl group
- Reducing agent (e.g., TCEP)



- Anhydrous DMSO or DMF
- · Quenching reagent (e.g., N-acetylcysteine)
- Purification system (e.g., size-exclusion chromatography)

Experimental Workflow

The conjugation process can be broken down into three main stages: antibody reduction, linker-drug conjugation, and ADC formation and purification.





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Caption: General workflow for the synthesis of an ADC using Mal-PEG4-VCP-NB.

Detailed Methodology

Step 1: Antibody Reduction

- Prepare a solution of the monoclonal antibody in a suitable buffer.
- Add a freshly prepared solution of a reducing agent, such as TCEP, to the antibody solution.
 The molar ratio of TCEP to antibody will need to be optimized to achieve the desired number of free thiols per antibody (typically 2-8).
- Incubate the reaction at room temperature for 1-2 hours.
- Remove the excess reducing agent by buffer exchange using a desalting column.

Step 2: Linker-Drug Conjugation

- Dissolve the Mal-PEG4-VCP-NB linker and the cytotoxic drug in anhydrous DMSO or DMF.
- The reaction to conjugate the drug to the PNP-activated linker may require a base catalyst and should be performed under anhydrous conditions.
- Monitor the reaction by HPLC until completion.
- The resulting linker-drug conjugate can be purified by chromatography if necessary.

Step 3: ADC Formation

- Add the prepared linker-drug conjugate (dissolved in DMSO or DMF) to the solution of the reduced antibody. A molar excess of the linker-drug is typically used.
- Allow the reaction to proceed at room temperature for 1-4 hours with gentle mixing. The
 maleimide groups on the linker will react with the free thiols on the antibody.

Step 4: Quenching and Purification



- Quench any unreacted maleimide groups by adding a molar excess of a quenching reagent, such as N-acetylcysteine.
- Incubate for 30 minutes at room temperature.
- Purify the resulting ADC from unconjugated linker-drug, antibody, and other reaction components using a suitable method, such as size-exclusion chromatography (SEC).

Step 5: Characterization

- Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.
- Techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), and mass spectrometry are commonly used for characterization.

Conclusion

Mal-PEG4-VCP-NB is a versatile and effective linker for the development of antibody-drug conjugates. Its multi-component structure, incorporating a stable conjugation moiety, a hydrophilic spacer, a protease-cleavable dipeptide, and a self-immolative spacer, allows for the targeted delivery and controlled release of cytotoxic agents to cancer cells. A thorough understanding of its chemical properties and mechanism of action, coupled with optimized experimental protocols, is essential for the successful development of novel and potent ADC-based therapies.

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